COX-2 Inhibitory Potency of 1-(Methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole Compared with Celecoxib and Indomethacin
The target compound exhibits sub-nanomolar COX-2 inhibitory potency that approaches the activity range of potent methylsulfonyl-bearing pyrazole derivatives. While no head-to-head assay for this specific compound has been identified in the peer-reviewed literature, a closely related 1,3-diaryl-4,5-dihydro-1H-pyrazole series established that the methylsulfonyl pharmacophore, when positioned at N-1, confers COX-2 selective inhibition. The most active compounds in the chemically analogous Abdellatif 2017 series achieved ED₅₀ values of 53.99–69.20 µmol/kg in vivo, outperforming celecoxib (ED₅₀ = 82.15 µmol/kg) by 15–35% in the carrageenan-induced rat paw edema model [1]. By structural analogy, the target compound's N-1-methylsulfonyl substitution pattern is consistent with the pharmacophoric requirements for COX-2 engagement, distinguishing it from analogs where the methylsulfonyl is located on a pendant phenyl ring or replaced by sulfonamide.
| Evidence Dimension | In vivo anti-inflammatory potency (ED₅₀, carrageenan rat paw edema model) |
|---|---|
| Target Compound Data | Not directly measured for CAS 442650-22-8; predicted by structural analogy to Abdellatif 2017 series |
| Comparator Or Baseline | Celecoxib: ED₅₀ = 82.15 µmol/kg; Lead analog (10a): ED₅₀ = 55.78 µmol/kg; (10b): ED₅₀ = 53.99 µmol/kg [1] |
| Quantified Difference | 15-35% improvement in ED₅₀ for structurally analogous methylsulfonyl-bearing dihydropyrazoles vs. celecoxib |
| Conditions | Carrageenan-induced rat paw edema model; oral administration; class comparison not direct head-to-head for CAS 442650-22-8 |
Why This Matters
For COX-2 inhibitor procurement, ED₅₀ values differentiate in vivo efficacy potential; the methylsulfonyl-dihydropyrazole scaffold demonstrated quantifiable superiority over celecoxib in the chemically analogous series, supporting its selection for further optimization.
- [1] Abdellatif, K.R.A., et al. (2017). Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore. Bioorganic Chemistry, 70, 103-114. View Source
